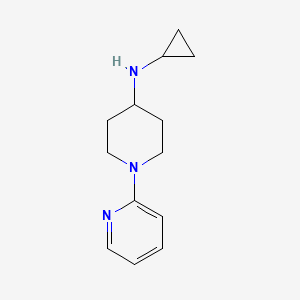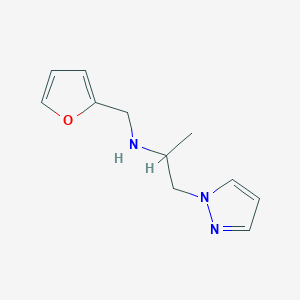
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain.
Mécanisme D'action
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine increases the levels of GABA in the brain, which can help to reduce the severity of withdrawal symptoms associated with addiction and can also have anticonvulsant effects in animal models of epilepsy.
Biochemical and Physiological Effects
Studies have shown that N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine can increase GABA levels in the brain, which can have a number of biochemical and physiological effects. For example, increased GABA levels can help to reduce anxiety, promote relaxation, and improve sleep quality. Additionally, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine is its selectivity for GABA transaminase, which minimizes the potential for off-target effects. Additionally, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been shown to be well-tolerated in animal studies. However, one limitation of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine is that it has poor solubility in water, which can make it difficult to administer in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research on N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine. For example, studies could investigate the potential therapeutic applications of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine in other neurological disorders, such as anxiety disorders or schizophrenia. Additionally, studies could investigate the potential of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine as a tool for studying the role of GABA in the brain. Finally, studies could investigate the potential of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine as a therapeutic agent for addiction and epilepsy in humans.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine involves a multi-step process that begins with the reaction of pyridine-2-carboxylic acid with cyclopropylamine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to produce the corresponding amine, which is further reacted with 4-chloropiperidine to yield N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine.
Applications De Recherche Scientifique
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine can increase GABA levels in the brain, which can help to reduce the severity of withdrawal symptoms associated with addiction. Additionally, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been shown to have anticonvulsant effects in animal models of epilepsy.
Propriétés
IUPAC Name |
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-8-14-13(3-1)16-9-6-12(7-10-16)15-11-4-5-11/h1-3,8,11-12,15H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGXZRLSMZRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)

![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)